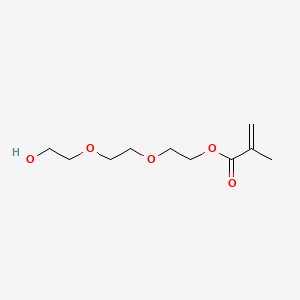

Hydroxy-PEG3-2-methylacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-9(2)10(12)15-8-7-14-6-5-13-4-3-11/h11H,1,3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGMQAMKOBOIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201019 | |

| Record name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-methyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2351-42-0 | |

| Record name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2351-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol monomethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-methyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL MONOMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU41E1D3OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate

Introduction

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate, also known by its common name triethylene glycol monomethacrylate (TEGMA), is a hydrophilic monomer with a range of applications in polymer chemistry, particularly in the development of biomaterials. Its unique structure, featuring a polymerizable methacrylate group and a flexible, hydrophilic triethylene glycol chain, imparts desirable properties such as water solubility and biocompatibility to the resulting polymers. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and potential biological interactions of this versatile monomer, aimed at researchers, scientists, and drug development professionals.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate |

| Synonyms | Triethylene glycol monomethacrylate, TEGMA |

| CAS Number | 2351-42-0 |

| Molecular Formula | C10H18O5 |

| Molecular Weight | 218.25 g/mol |

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate is presented below. These properties are crucial for its handling, processing, and application in various formulations.

| Property | Value | Reference |

| Appearance | Colorless liquid | |

| Boiling Point | >200 °C (decomposes) | |

| Density | 1.07 g/cm³ at 25 °C | |

| Refractive Index | 1.462 at 25 °C | |

| Viscosity | 15-25 cP at 25 °C | |

| Solubility | Miscible with water and common organic solvents |

Spectral Data

Spectroscopic data is essential for the identification and characterization of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate.

¹H NMR Spectroscopy (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.12 | s | 1H | =CH₂ (cis to C=O) |

| 5.58 | s | 1H | =CH₂ (trans to C=O) |

| 4.29 | t, J=4.8 Hz | 2H | -C(=O)O-CH₂- |

| 3.75-3.60 | m | 10H | -O-CH₂-CH₂-O- and -CH₂-OH |

| 1.94 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 167.4 | C=O |

| 136.1 | =C(CH₃)₂ |

| 125.9 | =CH₂ |

| 72.5, 70.6, 70.3, 69.1, 64.1, 61.6 | -CH₂- (ethylene glycol units) |

| 18.3 | -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3450 (broad) | O-H stretch |

| 2920, 2870 | C-H stretch (aliphatic) |

| 1720 | C=O stretch (ester) |

| 1635 | C=C stretch (alkene) |

| 1160 | C-O stretch (ester and ether) |

Experimental Protocols

Synthesis

Two primary methods for the synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate are direct esterification and transesterification.

Direct Esterification of Triethylene Glycol with Methacrylic Acid

This method involves the reaction of triethylene glycol with methacrylic acid in the presence of an acid catalyst.

Materials:

-

Triethylene glycol (1.0 mol)

-

Methacrylic acid (1.0 mol)

-

p-Toluenesulfonic acid (catalyst, 0.02 mol)

-

Hydroquinone (polymerization inhibitor, 0.1 g)

-

Toluene (solvent)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add triethylene glycol, methacrylic acid, p-toluenesulfonic acid, hydroquinone, and toluene.

-

Heat the mixture to reflux (approximately 110-120 °C).

-

Continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Transesterification of Methyl Methacrylate with Triethylene Glycol

This alternative synthesis route involves the reaction of methyl methacrylate with triethylene glycol.

Materials:

-

Methyl methacrylate (1.0 mol)

-

Triethylene glycol (1.2 mol, slight excess)

-

Potassium carbonate (catalyst)

-

Hydroquinone (polymerization inhibitor)

Procedure:

-

Combine methyl methacrylate, triethylene glycol, potassium carbonate, and hydroquinone in a round-bottom flask equipped with a distillation setup.

-

Heat the mixture to a temperature that allows for the distillation of the methanol byproduct (around 65-70 °C).

-

Continue the reaction until the evolution of methanol ceases.

-

After cooling, filter the mixture to remove the catalyst.

-

The excess triethylene glycol and any remaining methyl methacrylate can be removed by vacuum distillation to yield the desired product.

Purification

The crude 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate is typically purified by vacuum distillation.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Place the crude product in the distillation flask.

-

Apply a vacuum and gently heat the flask.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The pure product is a colorless, viscous liquid.

Biological Interactions and Signaling Pathways

While research on the specific biological effects of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate is ongoing, studies on its close analogue, triethylene glycol dimethacrylate (TEGDMA), provide valuable insights. TEGDMA, a common component in dental resins, has been shown to leach from polymerized materials and interact with surrounding biological tissues.

Cellular Effects of TEGDMA

Studies have indicated that TEGDMA can induce cellular stress responses, including the generation of reactive oxygen species (ROS). This oxidative stress can, in turn, trigger various signaling pathways leading to cellular responses such as inflammation, apoptosis (programmed cell death), and inhibition of mineralization processes in dental applications.

Potential Signaling Pathway Involvement

The cellular response to TEGDMA-induced oxidative stress is thought to involve the activation of mitogen-activated protein kinase (MAPK) pathways, which are critical in regulating cell proliferation, differentiation, and apoptosis. The diagram below illustrates a potential signaling cascade initiated by TEGDMA.

Caption: Potential signaling pathway activated by TEGDMA exposure.

It is important to note that the biological effects of the monomethacrylate may differ from the dimethacrylate due to differences in reactivity and cross-linking ability. Further research is needed to elucidate the specific signaling pathways affected by 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate.

Applications in Drug Development and Research

The hydrophilic nature and biocompatibility of polymers derived from 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate make them attractive for various biomedical applications.

-

Hydrogels for Drug Delivery: Its ability to form hydrogels allows for the encapsulation and controlled release of therapeutic agents.

-

Tissue Engineering Scaffolds: The monomer can be used to create biocompatible scaffolds that support cell growth and tissue regeneration.

-

Dental Materials: As a hydrophilic comonomer, it can be incorporated into dental composites and adhesives to improve their properties.

The workflow for developing a hydrogel-based drug delivery system using this monomer is outlined below.

Caption: Workflow for hydrogel-based drug delivery system development.

Conclusion

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate is a valuable monomer for the synthesis of hydrophilic and biocompatible polymers. Its well-defined chemical properties and versatile reactivity make it a key component in the development of advanced materials for drug delivery, tissue engineering, and other biomedical applications. Understanding its synthesis, purification, and potential biological interactions is crucial for its effective and safe utilization in research and development. Further investigation into its specific biological signaling pathways will provide a more complete picture of its biocompatibility and potential therapeutic applications.

di(ethylene glycol) ethyl ether methacrylate synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of Di(ethylene glycol) ethyl ether methacrylate (DEGEEM)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di(ethylene glycol) ethyl ether methacrylate (DEGEEM) is a functional monomer increasingly utilized in the development of advanced polymers for biomedical and pharmaceutical applications. Its structure, incorporating a hydrophilic di(ethylene glycol) chain and a polymerizable methacrylate group, imparts unique properties to the resulting polymers, such as thermo-responsiveness, biocompatibility, and controlled solubility. These characteristics make DEGEEM an attractive building block for creating materials used in drug delivery systems, hydrogels for tissue engineering, and responsive surfaces for medical devices.

This technical guide provides a comprehensive overview of the synthesis and characterization of DEGEEM. It includes detailed experimental protocols for its preparation via acid-catalyzed esterification and its subsequent characterization using modern analytical techniques. All quantitative data is summarized in structured tables for clarity and ease of comparison, and key processes are visualized through logical diagrams.

Synthesis of DEGEEM

The synthesis of di(ethylene glycol) ethyl ether methacrylate is most commonly achieved through the direct esterification of di(ethylene glycol) ethyl ether with methacrylic acid. This reaction is typically catalyzed by a strong acid and requires the presence of a polymerization inhibitor to prevent the self-polymerization of the methacrylate product.

Synthesis Reaction Pathway

The diagram below illustrates the esterification reaction between di(ethylene glycol) ethyl ether and methacrylic acid to yield DEGEEM and water.

Caption: Synthesis of DEGEEM via acid-catalyzed esterification.

Experimental Protocol: Esterification

This protocol is based on established methods for the esterification of glycols with methacrylic acid.[1][2][3]

-

Apparatus Setup:

-

Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus connected to a condenser, and a thermometer.

-

Ensure all glassware is thoroughly dried before use.

-

-

Reagents:

-

Di(ethylene glycol) ethyl ether: 1.0 mol

-

Methacrylic acid: 1.2 mol (1.2 equivalents)

-

Sulfuric acid (H₂SO₄, concentrated): 0.5% by weight of reactants

-

Hydroquinone (inhibitor): 0.1% by weight of reactants

-

Toluene: 150 mL (as azeotropic solvent)

-

5% Sodium Carbonate (Na₂CO₃) solution

-

5% Sodium Chloride (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Charge the flask with di(ethylene glycol) ethyl ether, methacrylic acid, hydroquinone, and toluene.

-

Begin stirring the mixture.

-

Slowly add the concentrated sulfuric acid to the flask.

-

Heat the reaction mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction for 4-6 hours, or until the theoretical amount of water has been collected.[1]

-

Monitor the reaction progress by taking small aliquots and determining the acid number via titration.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it three times with a 5% Na₂CO₃ solution to neutralize the excess acid and catalyst.[1]

-

Wash the organic layer twice with a 5% NaCl solution and finally with deionized water until neutral.[1]

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent.

-

Remove the toluene solvent using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude product.

-

For higher purity, the product can be further purified by vacuum distillation.

-

Characterization of DEGEEM

Thorough characterization is essential to confirm the structure, identity, and purity of the synthesized DEGEEM. The following sections detail the standard analytical protocols.

Overall Characterization Workflow

Caption: Workflow for DEGEEM purification and characterization.

Physicochemical Properties

The fundamental properties of the synthesized monomer are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₆O₄ | - |

| Molecular Weight | 188.22 g/mol | - |

| Appearance | Clear Liquid | [4] |

| Density | ~1.016 g/mL at 25°C | [4] |

| Boiling Point | ~95°C at reduced pressure | [4] |

Note: Data for the acrylate analog (DEGEEA) is used as a close approximation where direct data for the methacrylate is unavailable.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups in the DEGEEM molecule, confirming the success of the esterification reaction.

Experimental Protocol:

-

Instrument: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5]

-

Sample Preparation: Place a small drop of the purified liquid DEGEEM directly onto the ATR crystal.[5]

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Collect a background spectrum of the clean, empty ATR crystal before running the sample.[5]

-

Analysis: Identify the characteristic absorption bands. The key confirmation of synthesis is the appearance of a strong ester carbonyl (C=O) peak and the disappearance of the broad hydroxyl (O-H) peak from the starting alcohol.[6]

Characteristic FTIR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Result | Reference |

| ~2900-3000 | C-H Stretching | Alkyl (CH₂, CH₃) | Present | [6] |

| ~1718 | C=O Stretching | Ester | Strong, sharp peak present | [1] |

| ~1635 | C=C Stretching | Alkene (Methacrylate) | Medium intensity peak present | [1] |

| ~1160 | C-O-C Stretching | Ether and Ester | Strong, broad peak present | [1] |

| ~3200-3500 | O-H Stretching (Broad) | Alcohol | Peak from starting material should be absent | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified DEGEEM in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[5]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

Expected ¹H NMR Data for DEGEEM (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.10 | s | 1H | =CH₂ (vinyl proton, cis to C=O) |

| ~5.55 | s | 1H | =CH₂ (vinyl proton, trans to C=O) |

| ~4.30 | t | 2H | -COO-CH₂ -CH₂- |

| ~3.75 | t | 2H | -COO-CH₂-CH₂ -O- |

| ~3.65-3.55 | m | 4H | -O-CH₂ -CH₂ -O- |

| ~3.50 | q | 2H | -O-CH₂ -CH₃ |

| ~1.95 | s | 3H | -C(CH₃ )=CH₂ |

| ~1.20 | t | 3H | -O-CH₂-CH₃ |

Expected ¹³C NMR Data for DEGEEM (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | C =O (ester carbonyl) |

| ~136.0 | C (CH₃)=CH₂ (quaternary alkene) |

| ~125.5 | C(CH₃)=CH₂ (vinyl) |

| ~70.5 | -O-C H₂-C H₂-O- (internal ethoxy) |

| ~69.0 | -COO-CH₂-C H₂-O- |

| ~66.5 | -O-C H₂-CH₃ |

| ~64.0 | -COO-C H₂-CH₂- |

| ~18.3 | -C H₃ (methacrylate) |

| ~15.1 | -C H₃ (ethyl) |

Gas Chromatography (GC)

GC is an effective method for determining the purity of the final DEGEEM product and quantifying any residual starting materials or by-products.

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary split/splitless injector.[7]

-

Column: A mid-polarity capillary column, such as an Agilent DB-624 or PerkinElmer Elite-624 (30 m x 0.32 mm x 1.8 µm), is suitable for separating glycols and their esters.[7][8]

-

Sample Preparation: Prepare a dilute solution of the purified DEGEEM (~1 mg/mL) in a suitable solvent like methanol or a 99:1 mixture of carbon disulfide and N,N-dimethylformamide.[4][7] An internal standard can be used for precise quantification.

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Detector Temperature: 275°C

-

Carrier Gas: Helium or Hydrogen

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

-

-

Analysis: Purity is calculated based on the relative peak area of the DEGEEM product compared to the total area of all peaks in the chromatogram. The method should demonstrate a reliable quantitation limit for key impurities.[4]

Conclusion

This guide provides a robust framework for the synthesis and comprehensive characterization of di(ethylene glycol) ethyl ether methacrylate. The detailed protocols for esterification, purification, and analysis via FTIR, NMR, and GC are designed to be readily implemented in a research or development laboratory setting. Adherence to these methodologies will ensure the production of high-purity DEGEEM, enabling its successful application in the creation of next-generation polymers for the pharmaceutical and biomedical fields.

References

An In-depth Technical Guide to 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate for Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Monomer for Advanced Drug Delivery

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate is a methacrylate monomer that is increasingly utilized in the development of sophisticated drug delivery systems. Its chemical structure, characterized by a hydrophilic tri(ethylene glycol) side chain and a polymerizable methacrylate group, imparts unique properties that are highly advantageous for biomedical applications.

Synonyms:

-

Tri(ethylene glycol) methyl ether methacrylate (TTEGMA)

-

2-[2-(2-Methoxyethoxy)ethoxy]ethyl methacrylate

-

CAS Number: 21217-75-4[1]

The hydrophilic nature of the ethylene glycol units enhances water solubility and biocompatibility, while the methacrylate group allows for the formation of crosslinked polymer networks, or hydrogels, through polymerization. These hydrogels can encapsulate a significant amount of water and therapeutic agents, making them excellent candidates for controlled drug release.

Core Applications in Drug Delivery: The Power of Hydrogels

The primary application of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate in drug delivery is as a monomer for the synthesis of hydrogels. Hydrogels are three-dimensional, water-swollen polymer networks that can be designed to release drugs in a controlled and sustained manner. The properties of these hydrogels can be precisely tuned by copolymerizing 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate with other monomers and by varying the crosslinker concentration.

These hydrogels are being explored for various drug delivery routes, including oral, injectable, and topical applications. Their soft, tissue-like consistency and high water content contribute to their biocompatibility and reduce irritation at the site of administration.

Quantitative Data on Hydrogel Properties

The following tables summarize key quantitative data for hydrogels synthesized using 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate and analogous oligo(ethylene glycol) methacrylate monomers. It is important to note that properties can vary significantly based on the specific synthesis conditions, comonomers, and crosslinker density.

Table 1: Swelling Properties of TTEGMA-based and Analogous Hydrogels

| Hydrogel Composition | Swelling Medium | Swelling Ratio (%) | Reference |

| Poly(triethylene glycol methyl ether methacrylate) | Water | Varies with crosslinker density | [2] |

| Poly(oligo(ethylene glycol) methyl ether methacrylate) | Phosphate-Buffered Saline (PBS) | 280 - 870 | |

| Poly(ethylene glycol) methacrylate/dimethacrylate | pH 2 Buffer | ~300 (High MW) | [3] |

| Poly(ethylene glycol) methacrylate/dimethacrylate | pH 7 Buffer | ~300 (High MW) | [3] |

Table 2: Mechanical Properties of TTEGMA-based and Analogous Hydrogels

| Hydrogel Composition | Mechanical Property | Value | Reference |

| Poly(oligoethylene glycol methacrylate) seqIPN | Tensile Modulus | 175 - 1135 kPa | |

| Poly(ethylene glycol)-based | Storage Modulus | Varies with formulation | [4] |

Table 3: Drug Release Kinetics from TTEGMA-based and Analogous Hydrogels

| Hydrogel Composition | Drug Model | Release Profile | Key Findings | Reference |

| PLA-b-PTEGMA Block Copolymers | Paclitaxel | Sustained release, accelerated at 37°C and 40°C | Temperature-dependent release | |

| Poly(ethylene glycol) methacrylate/dimethacrylate | Estradiol | Non-Fickian diffusion | Drug size is a significant factor in release | [3] |

| HEMA and HPMA hydrogels | Timolol | ~96% release | Higher molecular weight drugs are more easily released | [5] |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of hydrogels based on 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate for drug delivery research.

Protocol 1: Synthesis of a TTEGMA-based Hydrogel via Free-Radical Polymerization

Objective: To synthesize a crosslinked hydrogel using 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate for drug delivery applications.

Materials:

-

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate (TTEGMA)

-

Ethylene glycol dimethacrylate (EGDMA) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a precursor solution by dissolving TTEGMA and EGDMA in deionized water to the desired concentrations (e.g., 20% v/v TTEGMA, 1% v/v EGDMA).

-

Degas the precursor solution by bubbling nitrogen gas through it for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Add the initiator, APS (e.g., 10% w/v solution in water), to the precursor solution at a concentration of 1% (v/v) of the total monomer volume.

-

Add the accelerator, TEMED, to the solution at a concentration of 0.1% (v/v) of the total monomer volume to initiate polymerization.

-

Immediately vortex the solution and pipette it into a mold (e.g., between two glass plates with a spacer of desired thickness).

-

Allow the polymerization to proceed at room temperature for 1-2 hours or until a solid hydrogel is formed.

-

Carefully remove the hydrogel from the mold and wash it extensively with deionized water for 48-72 hours, changing the water frequently to remove unreacted monomers and initiator.

-

Store the purified hydrogel in PBS at 4°C.

Protocol 2: In Vitro Swelling Study

Objective: To determine the swelling ratio of the synthesized hydrogel.

Procedure:

-

Cut the purified hydrogel into pre-weighed discs of a specific dimension.

-

Lyophilize the hydrogel discs to obtain their dry weight (Wd).

-

Immerse the dried hydrogel discs in PBS (pH 7.4) at 37°C.

-

At predetermined time intervals, remove the hydrogel discs, gently blot the surface with filter paper to remove excess water, and weigh them to obtain the swollen weight (Ws).

-

Continue until the hydrogel reaches a constant weight (equilibrium swelling).

-

Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Protocol 3: Evaluation of Mechanical Properties (Compressive Modulus)

Objective: To assess the mechanical strength of the hydrogel.

Procedure:

-

Prepare cylindrical hydrogel samples of known diameter and height.

-

Ensure the samples are at equilibrium swelling in PBS at 37°C.

-

Perform unconfined compression testing using a universal testing machine.

-

Apply a compressive strain at a constant rate (e.g., 1 mm/min).

-

Record the resulting stress.

-

Plot the stress-strain curve and determine the compressive modulus from the initial linear region of the curve (typically 0-10% strain).

Protocol 4: Drug Loading and In Vitro Release Study

Objective: To load a model drug into the hydrogel and evaluate its release profile.

Procedure:

Drug Loading (Equilibrium Swelling Method):

-

Prepare a concentrated solution of the model drug (e.g., a hydrophilic small molecule or a protein) in PBS.

-

Immerse pre-weighed, lyophilized hydrogel discs in the drug solution.

-

Allow the hydrogels to swell to equilibrium at 4°C for 24-48 hours to facilitate drug loading.

-

Determine the amount of drug loaded by measuring the decrease in drug concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).

In Vitro Release:

-

Place the drug-loaded hydrogel disc in a known volume of fresh PBS (pH 7.4) at 37°C with gentle agitation.

-

At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Quantify the concentration of the drug in the collected aliquots.

-

Calculate the cumulative percentage of drug released over time.

Protocol 5: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the biocompatibility of the synthesized hydrogel.

Procedure:

-

Prepare hydrogel extracts by incubating the sterilized hydrogel samples in a cell culture medium (e.g., DMEM) at a ratio of 0.2 g/mL for 24 hours at 37°C.

-

Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.

-

Remove the culture medium and replace it with different concentrations of the hydrogel extract. Include a negative control (fresh medium) and a positive control (e.g., dilute phenol solution).

-

Incubate the cells for 24 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to the negative control.

Mandatory Visualizations

The following diagrams illustrate key processes and concepts related to the use of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate in drug delivery.

Caption: Free-radical polymerization of TTEGMA to form a hydrogel network.

Caption: Workflow for drug encapsulation and release using a TTEGMA hydrogel.

References

- 1. US20210059933A1 - Hydrogels as oral delivery dosage forms, methods of making and using same - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of drug and polymer molecular weight on release kinetics from HEMA and HPMA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Di(ethylene glycol) Ethyl Ether Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of di(ethylene glycol) ethyl ether methacrylate (DEGEMA). This monomer is a valuable component in the synthesis of polymers for various applications, including drug delivery systems, due to its biocompatibility and tunable properties. A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural elucidation of resulting polymers.

Chemical Structure of Di(ethylene glycol) Ethyl Ether Methacrylate

Caption: Chemical structure of di(ethylene glycol) ethyl ether methacrylate (DEGEMA).

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for DEGEMA based on the analysis of similar compounds and general principles of spectroscopy. It is important to note that actual experimental values may vary slightly depending on the specific conditions of the analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for DEGEMA

| Protons | Chemical Shift (ppm) | Multiplicity |

| =CH₂ | 6.1, 5.5 | s, s |

| -OCH₂CH₂- (ester) | 4.3 | t |

| -OCH₂CH₂- (ether) | 3.7 | t |

| -OCH₂CH₂- (ether) | 3.6 | m |

| -OCH₂CH₃ | 3.5 | q |

| -C(CH₃)= | 1.9 | s |

| -OCH₂CH₃ | 1.2 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for DEGEMA

| Carbon | Chemical Shift (ppm) |

| C=O | 167 |

| C=CH₂ | 136 |

| =CH₂ | 126 |

| -OCH₂- (ester) | 69 |

| -OCH₂- (ether) | 71, 70, 67 |

| -OCH₂CH₃ | 66 |

| -C(CH₃)= | 18 |

| -OCH₂CH₃ | 15 |

Table 3: Key FTIR and Raman Vibrational Bands for DEGEMA

| Functional Group | Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

| C=O | Stretch | ~1720 | ~1720 |

| C=C | Stretch | ~1638 | ~1638 |

| C-H (sp²) | Stretch | ~3100, ~3040 | ~3100, ~3040 |

| C-H (sp³) | Stretch | ~2980-2850 | ~2980-2850 |

| C-O-C | Stretch | ~1100-1250 | ~1100-1250 |

| C-O (ester) | Stretch | ~1295, ~1160 | ~1295, ~1160 |

Table 4: Predicted Mass Spectrometry Fragmentation for DEGEMA

| m/z | Proposed Fragment |

| 216 | [M]⁺ |

| 201 | [M - CH₃]⁺ |

| 187 | [M - C₂H₅]⁺ |

| 171 | [M - OCH₂CH₃]⁺ |

| 145 | [M - COOCH₂CH₂OCH₂CH₃]⁺ |

| 87 | [CH₂=C(CH₃)CO]⁺ |

| 59 | [OCH₂CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on established methods for the analysis of methacrylate monomers and can be adapted for DEGEMA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of DEGEMA in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the specific requirements of the experiment and the solubility of the sample.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds (longer delays may be necessary for quaternary carbons).

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For quantitative analysis, ensure complete relaxation of all nuclei by using a sufficiently long relaxation delay.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Analysis:

-

Sample Preparation: As DEGEMA is a liquid, it can be analyzed directly without any sample preparation.

-

Instrument Setup:

-

Accessory: A single-reflection ATR accessory with a diamond or zinc selenide crystal is suitable.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of DEGEMA onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

-

Sample Preparation: DEGEMA can be analyzed directly in a glass vial or a quartz cuvette.

-

Instrument Parameters:

-

Laser Excitation Wavelength: 532 nm or 785 nm are common choices. The 785 nm laser is often preferred to reduce fluorescence background.

-

Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample heating or degradation (typically 10-100 mW).

-

Objective: A 10x or 20x objective can be used to focus the laser onto the liquid sample.

-

-

Data Acquisition:

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 200-3200 cm⁻¹).

-

Integration Time and Accumulations: Adjust the integration time and number of accumulations to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Perform baseline correction and, if necessary, cosmic ray removal.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute the DEGEMA sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100-1000 ppm.

-

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the DEGEMA peak in the total ion chromatogram and analyze the corresponding mass spectrum. Compare the fragmentation pattern with a library of known spectra or interpret the fragmentation based on the molecular structure.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the spectroscopic analysis of DEGEMA.

Unveiling the Thermal Profile of Poly(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate): A Technical Guide

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the thermal characteristics of poly(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate). Due to the limited availability of specific data for this polymer, this guide presents information on structurally analogous polymers to infer its likely thermal behavior. Detailed experimental protocols for key thermal analysis techniques are also provided to facilitate further research.

Introduction to Poly(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate)

Poly(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate), a polymer with a methacrylate backbone and a hydrophilic triethylene glycol side chain terminating in a hydroxyl group, is of significant interest in biomedical applications. Its structure suggests a unique combination of properties, including biocompatibility and temperature responsiveness, making its thermal behavior a critical aspect for material characterization and application design.

Thermal Properties of Structurally Related Polymers

To estimate the thermal properties of the target polymer, this section summarizes the known thermal data for structurally similar polymers, including poly(2-hydroxyethyl methacrylate) (pHEMA) and other poly(methacrylates) with ethylene glycol side chains.

| Property | Polymer | Value | Measurement Technique |

| Glass Transition Temperature (Tg) | Poly(2-hydroxyethyl methacrylate) (pHEMA) | 88.2 °C[1] | Differential Scanning Calorimetry (DSC) |

| Poly(methyl methacrylate) (PMMA) | ~100 °C | DSC | |

| Poly(2-methoxyethyl acrylate) (PMEA) based Polyurethane | 25 °C to 73 °C (increases with molecular weight) | Dynamic Mechanical Analysis (DMA) | |

| Thermal Decomposition | Poly(2-hydroxyethyl methacrylate) (pHEMA) | Major decomposition occurs from ambient temperature to 400°C, with the primary product being the monomer due to depolymerization.[2] | Thermogravimetric Analysis (TGA) |

| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | Two-stage degradation; first stage up to ~390°C, second stage from 390°C to 560°C.[3] | Thermogravimetric Analysis (TGA) | |

| Poly(methyl methacrylate-block-ethylene glycol-block-methyl methacrylate) | PEG block decomposition at ~282°C; PMMA block decomposition at ~379°C. | Thermogravimetric Analysis (TGA) |

Note: The glass transition temperature (Tg) is a critical parameter for amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state.[4][5] The thermal decomposition profile, typically determined by TGA, provides information on the material's stability at elevated temperatures.

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for the key experiments used to characterize the thermal properties of polymers.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

Objective: To determine the glass transition temperature (Tg) of the polymer.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

-

Thermal Program:

-

First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg to erase any previous thermal history.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected Tg.

-

Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is determined from the inflection point in the heat flow curve of this second scan.[1]

-

-

Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically taken as the midpoint of this transition.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profile

Objective: To determine the thermal stability and decomposition profile of the polymer.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA furnace is purged with an inert (e.g., nitrogen) or reactive (e.g., air) gas at a controlled flow rate.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[2]

-

Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition and the temperatures of maximum weight loss rates (from the derivative of the TGA curve, DTG) are determined to characterize the thermal stability.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing the thermal properties of a polymer.

Caption: Experimental workflow for thermal analysis.

Conclusion

The thermal properties of poly(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate) are crucial for its application in various fields, particularly in drug delivery and biomaterials. While direct experimental data for this specific polymer is scarce, analysis of structurally similar polymers provides valuable insights into its expected behavior. The glass transition temperature is anticipated to be influenced by the flexible triethylene glycol side chains, and its thermal decomposition is likely to proceed via depolymerization, characteristic of methacrylate-based polymers. The experimental protocols and workflow detailed in this guide provide a robust framework for researchers to precisely determine the thermal characteristics of this promising polymer.

References

Biocompatibility of DEGMA-Based Polymers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(ethylene glycol) methyl ether methacrylate (DEGMA)-based polymers have garnered significant attention in the biomedical field due to their unique thermoresponsive properties and purported biocompatibility. These polymers are part of the larger family of oligo(ethylene glycol) methacrylates (OEGMA), which are well-regarded for their hydrophilic and bio-inert characteristics, making them prime candidates for a variety of applications including drug delivery systems, tissue engineering scaffolds, and non-fouling surfaces. This technical guide provides a comprehensive overview of the biocompatibility of DEGMA-based polymers, presenting quantitative data from key experimental evaluations, detailed methodologies of these experiments, and insights into the cellular signaling pathways that govern the biological response to these materials.

Data Presentation: Quantitative Biocompatibility Assessment

The biocompatibility of a material is determined through a series of in vitro and in vivo tests designed to evaluate its interaction with biological systems. The following tables summarize quantitative data from various studies on DEGMA-based and related polymers.

Table 1: In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. A reduction in cell viability in the presence of a material suggests a cytotoxic effect.

| Polymer System | Cell Line | Assay | Incubation Time (h) | Cell Viability (%) | Reference |

| Poly(PEGMEM) Homopolymeric Hydrogel | ATDC5 (chondrogenic cell line) | MTT Assay | 72 | No potential toxicity observed | [1][2][3] |

| Poly(PEGMEM-co-DMAEM) Copolymeric Hydrogel | ATDC5 (chondrogenic cell line) | MTT Assay | 72 | Toxic only at high DMAEM concentrations | [1][2][3] |

| PPD-E Hydrogels | L929 (fibroblasts) | MTT Assay | 72 | > 140% (compared to control) | [4] |

| GelMA-AO Hydrogel Extract | L929 (fibroblasts) | MTT Assay | 24 | ~95% (at 100% extract concentration) | [5] |

| Hyaluronic Acid (10 mg/ml) | L929 (fibroblasts) | Live/Dead Staining | 72 | ~17% | [4] |

| Hyaluronic Acid (2 mg/ml) | L929 (fibroblasts) | Live/Dead Staining | 72 | > 90% | [4] |

Note: PEGMEM (Poly(ethylene glycol) methyl ether methacrylate) is a closely related polymer to DEGMA.

Table 2: In Vivo Inflammatory Response

The in vivo biocompatibility of a material is often assessed by implanting it subcutaneously in an animal model and evaluating the local tissue response over time. Key indicators of the inflammatory response include the presence of inflammatory cells and the formation of a fibrous capsule around the implant.

| Polymer System | Animal Model | Implantation Site | Time Point | Key Findings | Reference |

| PEG-DA Hydrogel | Rat | Dorsal Subcutaneous | 7, 30, and 90 days | Average fibrous capsule thickness < 25 µm | [6] |

| Silicone Implant (Smooth) | Rat | Dorsal Subcutaneous | 60 days | Fibrous capsule thickness: 0.41 ± 0.12 mm | [7] |

| Silicone Implant (Textured) | Rat | Dorsal Subcutaneous | 60 days | Fibrous capsule thickness: 0.73 ± 0.12 mm | [7] |

| RGD-presenting PEG Hydrogel | Mouse | Dermal Wound | 1 day | Neutrophil count: 11.7 ± 5.8% | [8] |

| RDG-presenting PEG Hydrogel | Mouse | Dermal Wound | 1 day | Neutrophil count: 3.9 ± 2.1% | [8] |

Note: PEG-DA (Poly(ethylene glycol) diacrylate) is a commonly used biocompatible hydrogel and serves as a relevant comparison.

Table 3: Protein Adsorption

The adsorption of proteins to a biomaterial surface is a critical initial event that influences subsequent cellular interactions. Materials designed for biocompatibility often aim to minimize protein adsorption.

| Polymer Surface | Protein | Adsorption Amount | Method | Reference |

| PEGMA₂₀₀₀ grafted on PS | Bovine Serum Albumin (BSA) | No measurable amount | XPS | [9] |

| PEGMA₁₀₀₀ grafted on PS | Bovine Serum Albumin (BSA) | Some protein adsorption observed | XPS | [9] |

| Poly(OEGMA) brush | Blood Plasma Proteins | < 0.3 ng/cm² | SPR | [10] |

| Poly(HPMA) brush | Blood Plasma Proteins | < 0.3 ng/cm² | SPR | [10] |

Note: PEGMA (Poly(ethylene glycol) methyl ether methacrylate) and OEGMA (Oligo(ethylene glycol) methyl ether methacrylate) are closely related to DEGMA. HPMA (N-(2-hydroxypropyl) methacrylamide) is another polymer known for its protein resistance.

Table 4: Hemocompatibility

Hemocompatibility tests evaluate the effects of a material on blood components. The hemolysis assay measures the degree of red blood cell lysis caused by a material. According to the ASTM F756-00 standard, a hemolysis percentage below 2% is considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is hemolytic.[11]

| Polymer System | Test Method | Hemolysis (%) | Classification | Reference |

| Poly-L-lysine (PLL) | ASTM F756 | > 8% | Hemolytic | [12] |

| Poly(ethylene glycol) (PEG) | ASTM F756 | < 2% | Non-hemolytic | [12] |

| Copolymers with varying compositions | Direct contact with RBCs | < 2.5% | Generally non-hemolytic to slightly hemolytic |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are protocols for the key experiments cited.

In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)

This protocol describes the evaluation of cytotoxicity of polymer extracts.

-

Preparation of Extracts:

-

Sterilize the DEGMA-based polymer samples (e.g., by UV irradiation or ethylene oxide).

-

Incubate the sterile polymer samples in a serum-free cell culture medium at a ratio of 0.1-0.2 g/mL at 37°C for 24-72 hours.

-

Concurrently, prepare a negative control (high-density polyethylene) and a positive control (e.g., organotin-stabilized polyvinylchloride) under the same conditions.

-

After incubation, centrifuge the extracts to remove any particulate matter and collect the supernatant.

-

-

Cell Culture:

-

Seed L929 or 3T3 fibroblast cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Exposure to Extracts:

-

Remove the culture medium from the wells and replace it with the prepared polymer extracts (100 µL/well).

-

Incubate the cells with the extracts for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the negative control.

-

In Vivo Biocompatibility: Subcutaneous Implantation in a Rat Model (General Protocol)

This protocol outlines the procedure for assessing the in vivo tissue response to a polymer implant.

-

Implant Preparation:

-

Prepare sterile, disc-shaped DEGMA-based hydrogel samples (e.g., 5 mm diameter, 1 mm thickness).

-

-

Animal Model:

-

Use adult male Sprague-Dawley or Wistar rats. Anesthetize the animals using an appropriate method (e.g., isoflurane inhalation).

-

-

Surgical Procedure:

-

Shave and disinfect the dorsal skin of the rat.

-

Create a small incision and form a subcutaneous pocket using blunt dissection.

-

Insert the sterile hydrogel implant into the pocket.

-

Close the incision with sutures.

-

-

Post-operative Care and Monitoring:

-

Administer analgesics as required and monitor the animals for signs of infection or distress.

-

-

Explantation and Histological Analysis:

-

At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.

-

Excise the implant along with the surrounding tissue.

-

Fix the tissue samples in 10% neutral buffered formalin.

-

Process the samples for paraffin embedding, sectioning (5 µm thickness), and staining with Hematoxylin and Eosin (H&E) and Masson's Trichrome.

-

Examine the sections under a microscope to assess the inflammatory cell infiltrate (neutrophils, macrophages, lymphocytes) and measure the thickness of the fibrous capsule surrounding the implant.

-

Protein Adsorption: Quantification by BCA Assay

This protocol describes a method to quantify the total amount of protein adsorbed onto a polymer surface.

-

Sample Preparation:

-

Prepare thin films or discs of the DEGMA-based polymer with a defined surface area.

-

-

Protein Adsorption:

-

Incubate the polymer samples in a solution of the protein of interest (e.g., 1 mg/mL fibrinogen or albumin in PBS) for a specified time (e.g., 1 hour) at 37°C.

-

After incubation, rinse the samples thoroughly with PBS to remove non-adsorbed protein.

-

-

Protein Elution:

-

Immerse the samples in a solution of 1% sodium dodecyl sulfate (SDS) and incubate for 1-2 hours to elute the adsorbed proteins.

-

-

BCA Assay:

-

Prepare a set of protein standards of known concentrations.

-

Mix the eluted protein samples and the standards with the BCA working reagent according to the manufacturer's instructions.

-

Incubate the mixture at 37°C for 30 minutes.

-

Measure the absorbance at 562 nm using a spectrophotometer.

-

Determine the protein concentration in the eluates from the standard curve and calculate the amount of adsorbed protein per unit area of the polymer surface.

-

Hemocompatibility: Direct Contact Hemolysis Assay (Based on ISO 10993-4 and ASTM F756)

This protocol evaluates the hemolytic potential of a material upon direct contact with blood.

-

Preparation of Red Blood Cells (RBCs):

-

Collect fresh human or rabbit blood in a tube containing an anticoagulant (e.g., citrate).

-

Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with sterile phosphate-buffered saline (PBS).

-

Resuspend the RBCs in PBS to obtain a diluted RBC suspension.

-

-

Assay Procedure:

-

Place the sterile DEGMA-based polymer samples into test tubes.

-

Add the diluted RBC suspension to the test tubes.

-

Include a negative control (e.g., high-density polyethylene) and a positive control (e.g., water for 100% hemolysis).

-

Incubate the tubes at 37°C for 3 hours with gentle agitation.

-

-

Measurement of Hemolysis:

-

After incubation, centrifuge the tubes to pellet the intact RBCs.

-

Carefully collect the supernatant.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

-

-

Calculation of Hemolysis Percentage:

-

Calculate the percentage of hemolysis using the following formula:

-

Signaling Pathways and Biocompatibility

The biological response to an implanted material is a complex process mediated by a cascade of cellular signaling events. The initial interaction of proteins with the material surface is a key determinant of the subsequent cellular response.

Protein Adsorption and Integrin Signaling

Upon implantation, proteins from the surrounding biological fluids rapidly adsorb to the surface of the biomaterial. The composition and conformation of this adsorbed protein layer are critical in mediating subsequent cell adhesion and activation. Cells interact with the adsorbed proteins through cell surface receptors, primarily integrins.

The binding of integrins to their ligands (e.g., RGD sequences in proteins like fibronectin and vitronectin) triggers intracellular signaling cascades that influence cell behavior, including adhesion, proliferation, migration, and differentiation.

Macrophage Activation and the Foreign Body Response

Macrophages play a central role in the foreign body response (FBR) to implanted materials. Following an initial acute inflammatory phase characterized by the recruitment of neutrophils, monocytes are recruited to the implant site and differentiate into macrophages. These macrophages can adopt different phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-healing (M2).

The surface properties of the biomaterial, including the adsorbed protein layer, influence macrophage polarization. A sustained M1 phenotype can lead to chronic inflammation and the formation of a thick fibrous capsule around the implant, which can compromise its function. Conversely, a shift towards an M2 phenotype is associated with tissue repair and better integration of the implant. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of pro-inflammatory gene expression in macrophages.

Conclusion

DEGMA-based polymers, as part of the broader OEGMA family, generally exhibit favorable biocompatibility profiles characterized by low cytotoxicity, minimal protein adsorption, and a mild in vivo inflammatory response. Their hydrophilic nature is a key factor in their "stealth" properties, which helps to minimize the initial events of the foreign body response. However, the biocompatibility of a specific DEGMA-based material can be influenced by various factors, including its molecular weight, copolymer composition, crosslinking density, and the presence of any residual monomers or initiators.

The detailed experimental protocols and an understanding of the underlying cellular and molecular interactions presented in this guide are essential for the rational design and rigorous evaluation of novel DEGMA-based polymers for biomedical applications. Further research focusing on the specific interactions of DEGMA polymers with immune cells and the long-term in vivo performance of these materials will continue to advance their clinical translation.

References

- 1. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitatively measuring the cytotoxicity of viscous hydrogels with direct cell sampling in a micro scale format “MicroDrop” and its comparison to CCK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Analyzing immune response to engineered hydrogels by hierarchical clustering of inflammatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

di(ethylene glycol) ethyl ether methacrylate safety and handling

An In-depth Technical Guide to the Safety and Handling of Di(ethylene glycol) ethyl ether methacrylate

This guide provides comprehensive safety and handling information for Di(ethylene glycol) ethyl ether methacrylate (CAS No. 7328-17-8), intended for researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables, and key protocols and logical workflows are visualized.

Chemical and Physical Properties

A summary of key physical and chemical properties is essential for safe handling and storage.

| Property | Value |

| CAS Number | 7328-17-8[1][2][3] |

| Synonyms | 2-(2-Ethoxyethoxy)ethyl acrylate, Ethyl diglycol acrylate[1][2][3] |

| Molecular Formula | C₉H₁₆O₄[1] |

| Molecular Weight | 188.22 g/mol [1][2][3] |

| Appearance | Clear liquid[2] |

| Odor | Ester-like[2] |

| Boiling Point | 95 °C (203 °F)[1][2] |

| Melting Point | -66 °C (-86.8 °F)[1][2] |

| Flash Point | 113 °C (235.4 °F) (closed cup)[2][4] |

| Density | 1.016 g/mL[2] |

Hazard Identification and GHS Classification

Di(ethylene glycol) ethyl ether methacrylate is classified as a hazardous substance. Understanding its GHS classification is critical for risk assessment.

Signal Word: Danger[4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Skin Sensitization | 1A | H317: May cause an allergic skin reaction |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects |

(Source: Aggregated from supplier safety data sheets)[4]

Toxicological Information

This chemical poses several health risks upon exposure.

-

Acute Effects : It is harmful if ingested and toxic if it comes into contact with the skin.[4] It causes serious irritation to the eyes and skin and may cause respiratory irritation.[2][4]

-

Sensitization : It is known to be a skin sensitizer and may provoke an allergic skin reaction upon contact.[2][4]

-

Chronic Effects : Repeated or prolonged skin contact can lead to defatting of the skin and dermatitis.[2]

Experimental Protocols

OSHA Method for Air Sampling and Analysis (PV2132)

The following protocol is a partially validated method by OSHA for determining the airborne concentration of Di(ethylene glycol) ethyl ether methacrylate.[1]

Objective: To quantify the concentration of Di(ethylene glycol) ethyl ether methacrylate in a workplace environment.

Methodology:

-

Sampling Media: A Chromosorb® 106 sampling tube (100/50 mg sections) is used for sample collection.[1]

-

Sample Collection:

-

Sample Extraction: The collected analyte is desorbed from the sampling media using a solution of 99:1 carbon disulfide and N,N-dimethylformamide.[2]

-

Analysis: The extracted sample is analyzed using a gas chromatograph equipped with a flame ionization detector (GC-FID).[1][2]

-

Quantitation Limits: The method has a reliable quantitation limit (RQL) of 2.07 µg per sample.[2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure risk.

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE requirements.

| Protection Type | Specification |

| Eye and Face Protection | Chemical safety goggles or a full-face shield.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and protective clothing such as a lab coat or coveralls.[5] |

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator with an organic vapor filter (type ABEK) is required.[4][6] |

Handling and Storage Procedures

-

Handling: Avoid all personal contact, including inhalation of vapors or mists.[5][7] Prevent contact with skin and eyes.[5] Use non-sparking tools and ensure adequate ventilation.[6][8] Wash hands thoroughly after handling.[5] Contaminated work clothing must not be allowed outside the workplace.[5]

-

Storage: Store in a cool, dry, and well-ventilated area.[9] Keep containers tightly sealed and store locked up.[5] Keep away from heat, sparks, open flames, and other ignition sources.[9]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10] |

| Skin Contact | Immediately remove all contaminated clothing.[7] Wash the affected skin with plenty of soap and water.[5] If irritation or a rash develops, seek medical attention.[5] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[10][11] Remove contact lenses if possible.[11] Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[12] |

Fire and Spill Response

-

Firefighting: Use dry chemical, CO₂, alcohol-resistant foam, or water spray to extinguish fires.[10][13] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11]

-

Spill Cleanup: In case of a spill, remove all ignition sources.[14] Ventilate the area.[5] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[15] Do not allow the spill to enter drains or waterways.

Visual Workflow Guides

Safe Handling Workflow

Caption: Standard operating procedure for safely handling the methacrylate.

Emergency Spill Response Logic

Caption: Decision tree for responding to an accidental spill.

Disposal Considerations

All waste materials containing Di(ethylene glycol) ethyl ether methacrylate must be treated as hazardous waste.

-

Procedure : Dispose of contents and containers in accordance with all applicable local, regional, and national regulations.[5] Do not dispose of via drains or into the environment. Waste should be incinerated in a licensed facility.[5] Uncleaned containers should be treated as hazardous.

References

- 1. osha.gov [osha.gov]

- 2. osha.gov [osha.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 二乙二醇乙醚丙烯酸酯 technical grade, contains 1000 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. echemi.com [echemi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Ethylene Glycol Methyl Ether Methacrylate MSDS/SDS | Supplier & Distributor [ko.adress-chemical.com]

- 9. fishersci.com [fishersci.com]

- 10. DIETHYLENE GLYCOL ETHYL ETHER ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fishersci.com [fishersci.com]

- 12. CDC - ETHYLENE GLYCOL DIMETHACRYLATE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]

- 13. nj.gov [nj.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols: Free Radical Polymerization of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of 2-(2-(2-hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate, a hydrophilic monomer widely utilized in the synthesis of biocompatible polymers for biomedical applications.

Introduction

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate, also known as di(ethylene glycol) ethyl ether methacrylate (DEGMEMA), is a key monomer in the development of advanced biomaterials. Polymers derived from this monomer, poly(DEGMEMA), exhibit excellent biocompatibility, hydrophilicity, and thermoresponsive properties, making them ideal candidates for applications in drug delivery, tissue engineering, and as coatings for medical devices.[1] This document outlines the conventional free radical polymerization of DEGMEMA and also touches upon controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which offer superior control over polymer architecture.[2][3][4]

Applications in Drug Development

Poly(DEGMEMA)-based materials are extensively explored for their potential in drug delivery systems.[1][5] Their hydrophilic nature can enhance the solubility and circulation time of hydrophobic drugs.[5] Furthermore, the thermoresponsive characteristics of these polymers, specifically their Lower Critical Solution Temperature (LCST), can be tuned to trigger drug release in response to physiological temperature changes.[2] These polymers can be formulated into various drug delivery vehicles, including:

-

Hydrogels: Three-dimensional polymer networks that can encapsulate and release therapeutic agents.[6][7][8]

-

Nanoparticles and Micelles: Self-assembled structures that can carry drugs to specific sites within the body.[1][5]

-

Polymer-drug conjugates: Where the drug is covalently attached to the polymer backbone.

Experimental Protocols

This section provides detailed protocols for the synthesis of poly(DEGMEMA) via conventional free radical polymerization.

Materials

-

Monomer: 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate (DEGMEMA)

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Nitrogen gas (or Argon): For creating an inert atmosphere

Protocol: Solution Polymerization of DEGMEMA

-

Monomer Purification: DEGMEMA is typically passed through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: A round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is used.

-

Reagent Addition:

-

Add the desired amount of DEGMEMA monomer to the flask.

-

Add the solvent (e.g., acetone) to achieve the desired monomer concentration.[9]

-

Add the initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the monomer).

-

-

Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization:

-

Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

-

Allow the reaction to proceed for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking samples and analyzing the monomer conversion using techniques like ¹H NMR or FTIR spectroscopy.

-

-

Polymer Isolation and Purification:

-

After the desired reaction time, cool the flask to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

-

Dry the polymer under vacuum until a constant weight is achieved.

-

Data Presentation

The following tables summarize typical experimental conditions and resulting polymer characteristics for the polymerization of oligo(ethylene glycol) methacrylates, including DEGMEMA and related monomers, using different polymerization techniques.

Table 1: Conventional Free Radical Polymerization of DEGMEMA

| Initiator | Solvent | Temperature (°C) | Monomer:Initiator Ratio | Resulting Polymer Mn ( g/mol ) | Polydispersity Index (PDI) | Reference |

| Benzoyl Peroxide | Acetone | 70 | 100:1 | Not specified | Not specified | [9] |

| AIBN | Bulk | 50-80 | Not specified | High (e.g., 10³ kg/mol ) | High (>1.5) | [11][12] |

Table 2: Controlled Radical Polymerization of OEGMA Monomers

| Polymerization Method | Monomer | Initiator/CTA | Solvent | Temperature (°C) | Resulting Polymer Mn ( g/mol ) | Polydispersity Index (PDI) | Reference |

| ATRP | HEMA | Ethyl 2-bromoisobutyrate | MEK/1-propanol | 50 | 32,900 | 1.17 | [3] |

| RAFT | DEGMEMA | Dithiobenzoate | Ethanol | Not specified | < 100,000 | ~1.20 | [4] |

| RAFT | PEGMA | Cyanoisopropyl dithiobenzoate | THF | 65 | Controlled | < 1.40 | [10] |

| ATRP | AzTEGMA | Ethyl 2-bromoisobutyrate | TFE | Room Temp | up to 22,000 | < 1.30 | [13][14] |

Note: HEMA (2-hydroxyethyl methacrylate) and PEGMA (poly(ethylene glycol) methyl ether methacrylate) are structurally similar to DEGMEMA and their polymerization behavior provides relevant insights.

Visualizations

Free Radical Polymerization Mechanism